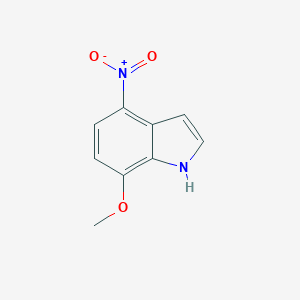

7-Methoxy-4-nitro-1H-indole

説明

7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .

Molecular Structure Analysis

The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.Physical And Chemical Properties Analysis

7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .科学的研究の応用

Anticancer Immunomodulators

“7-Methoxy-4-nitro-1H-indole” has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. These compounds can modulate the immune system to recognize and combat cancer cells more effectively .

Antiviral Agents

The indole scaffold, which includes derivatives like “7-Methoxy-4-nitro-1H-indole”, is widely utilized in antiviral drugs, particularly reverse-transcriptase inhibitors. These are crucial in the treatment of HIV/AIDS and sometimes hepatitis B, showcasing the compound’s significance in viral therapy .

Biological Activity Modulation

Indole derivatives exhibit a wide range of biological activities and have been found to bind with high affinity to multiple receptors. This makes “7-Methoxy-4-nitro-1H-indole” a valuable scaffold for developing new drug molecules aimed at treating various diseases by modulating biological activity .

Cancer Treatment

Indole derivatives, including “7-Methoxy-4-nitro-1H-indole”, have attracted attention for their application in treating cancer cells. Their biologically active properties make them suitable candidates for developing treatments against different types of cancer .

Biotechnological Production

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including “7-Methoxy-4-nitro-1H-indole”. This process involves the production of indole from glucose or tryptophan by fermentation and subsequent conversion into derived compounds by microbial cell factories .

将来の方向性

作用機序

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.

特性

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-nitro-1H-indole | |

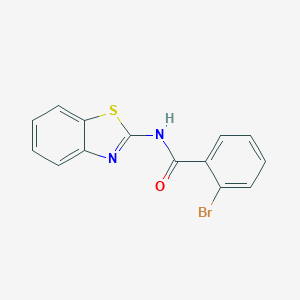

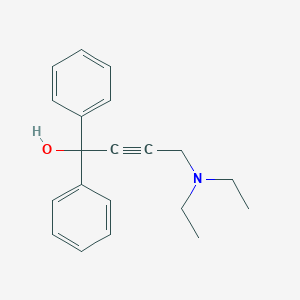

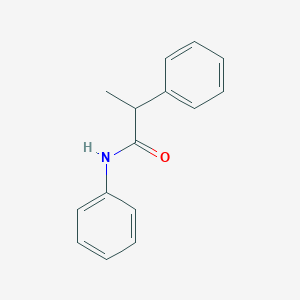

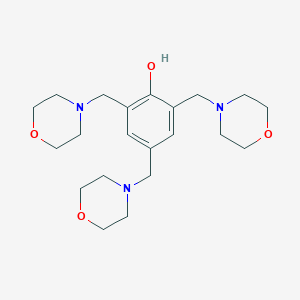

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)